Scientific Field: Chemistry
Application Summary: This compound is used in the synthesis of halogenated heterocycles.
Results or Outcomes: The outcomes of its use would depend on the specific reactions it is used in.
Scientific Field: Environmental Science
Application Summary: This compound has been used to study its photolytic and photocatalytic degradation.
Results or Outcomes: The outcomes of its use would depend on the specific studies it is used in.
Scientific Field: Agriculture and Medicine
Application Summary: 2-Chloropyridine is used in the agricultural business to produce fungicides and insecticides.
Methods of Application: 2-Choropyridine is made by combining pyridine with chlorine in a single process.
Scientific Field: Agriculture and Environmental Science
Application Summary: 6-Chloropyridine-3-carboxylic acid is a metabolite of the neonicotinoid pesticides, imidacloprid and acetamiprid and occurs in different environmental matrices.
3-Amino-6-chloropyridine-2-carboxylic acid is a pyridine derivative with the molecular formula C₆H₅ClN₂O₂ and a CAS number of 866807-27-4. This compound features an amino group and a carboxylic acid group attached to a chlorinated pyridine ring, making it a versatile building block for various chemical syntheses and applications in medicinal chemistry .
The chemical reactivity of 3-Amino-6-chloropyridine-2-carboxylic acid can be attributed to its functional groups:
These functional groups allow for the formation of various derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals.
Research indicates that 3-Amino-6-chloropyridine-2-carboxylic acid exhibits notable biological activities. It has been studied for its potential as an antimicrobial agent and as an intermediate in the synthesis of biologically active compounds. The presence of the amino and carboxylic acid groups contributes to its interaction with biological targets .
Several methods have been reported for the synthesis of 3-Amino-6-chloropyridine-2-carboxylic acid:
These methods can be optimized based on yield, purity, and environmental considerations.
3-Amino-6-chloropyridine-2-carboxylic acid finds applications in various domains:
Interaction studies involving 3-Amino-6-chloropyridine-2-carboxylic acid have focused on its binding affinity with various biological targets, including enzymes and receptors. These studies help elucidate its mechanism of action and potential therapeutic applications. The compound's ability to form hydrogen bonds due to its amino and carboxyl groups enhances its interaction with biological macromolecules .
Several compounds share structural similarities with 3-Amino-6-chloropyridine-2-carboxylic acid. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
3-Amino-2-pyridinecarboxylic acid | Contains an amino group and carboxyl group | Lacks chlorine substituent |
4-Amino-6-chloropyridine | Similar chlorinated structure but different position | Different biological activity profile |
5-Chloro-2-pyridinecarboxylic acid | Chlorinated at a different position | May exhibit distinct reactivity |
These compounds demonstrate variations in their chemical properties and biological activities, highlighting the uniqueness of 3-Amino-6-chloropyridine-2-carboxylic acid within this class.